

Application Notes and Protocols for CP-LC-0867 in Preclinical Vaccine Research

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Compound of Interest

Compound Name: CP-LC-0867

Cat. No.: B15578267

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Introduction

CP-LC-0867 is a novel, ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the in vivo delivery of nucleic acids, such as messenger RNA (mRNA) and circular RNA (circRNA). Its unique thiolactone-based structure is engineered to enhance the efficacy and stability of nucleic acid-based vaccines and therapeutics. In preclinical studies, LNP formulations incorporating **CP-LC-0867** have demonstrated significant potential as vaccine adjuvants, eliciting robust and durable immune responses. These application notes provide a comprehensive overview of the use of **CP-LC-0867** in preclinical vaccine research, including its mechanism of action, quantitative summaries of key experimental data, and detailed protocols for its application.

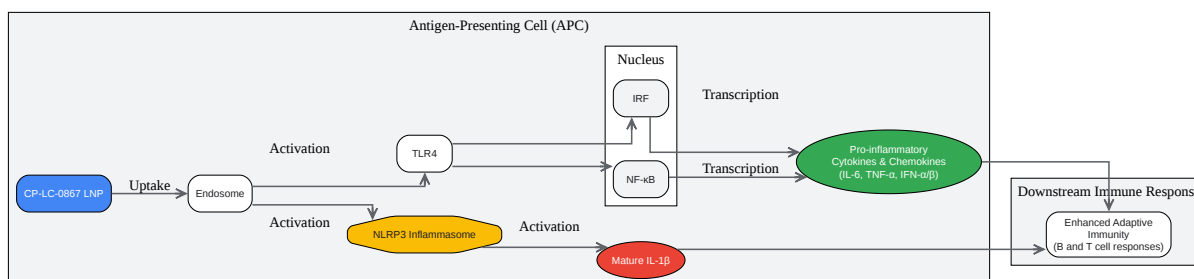
Mechanism of Action: Innate Immune Stimulation

The adjuvant properties of **CP-LC-0867** are attributed to the intrinsic ability of the ionizable lipid component of the LNP to activate the innate immune system. While research is ongoing to fully elucidate the specific pathways engaged by **CP-LC-0867**, the general mechanism for ionizable lipids involves the activation of pattern recognition receptors (PRRs) upon cellular uptake of the LNP-vaccine complex. This activation triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines, creating a microenvironment that promotes a strong adaptive immune response.

Key signaling pathways implicated in the adjuvant effect of ionizable lipid nanoparticles include:

- **Toll-Like Receptor 4 (TLR4) Signaling:** Ionizable lipids can be recognized by TLR4 on the surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages. This interaction initiates a signaling cascade that leads to the activation of transcription factors like Nuclear Factor-kappa B (NF- κ B) and Interferon Regulatory Factors (IRFs).
- **NF- κ B and IRF Activation:** The activation of NF- κ B and IRFs results in the transcription and secretion of a variety of pro-inflammatory cytokines (e.g., IL-6, TNF- α) and Type I interferons (IFN- α/β). These molecules are critical for the maturation and activation of APCs, enhancing their ability to present antigens to T cells.
- **NLRP3 Inflammasome Activation:** Some ionizable lipids have been shown to activate the NLRP3 inflammasome, a multi-protein complex in the cytoplasm of immune cells. This leads to the cleavage and activation of caspase-1, which in turn processes pro-interleukin-1 β (pro-IL-1 β) and pro-IL-18 into their mature, secreted forms. IL-1 β is a potent inflammatory cytokine that plays a crucial role in initiating and amplifying immune responses.

Signaling Pathway Diagram



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Caption: Innate immune signaling initiated by **CP-LC-0867** LNPs.

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating LNP-based vaccines formulated with **CP-LC-0867**.

Table 1: In Vivo Protein Expression with circRNA-LNP Formulations

This study compared the in vivo expression of luciferase from a circular RNA payload delivered by LNPs formulated with either **CP-LC-0867** or the commercially available ionizable lipid, SM-102.

Formulation	Peak Luciferase Expression (photons/s/cm ² /sr)	Duration of Expression	Animal Model
circRNA-LNP (CP-LC-0867)	Consistently Higher vs. SM-102	At least 14 days	Mice
circRNA-LNP (SM-102)	Lower than CP-LC-0867	Not specified	Mice

Data derived from a study focused on circRNA therapeutics and may not be fully representative of vaccine applications but demonstrates the efficiency of **CP-LC-0867** in vivo.

Table 2: Immunogenicity of a SARS-CoV-2 mRNA Vaccine (CPVax-CoV) in Mice

This study evaluated the B- and T-cell responses in mice following immunization with a SARS-CoV-2 mRNA vaccine formulated with a novel thiolactone-based ionizable lipid from the same family as **CP-LC-0867**.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Vaccine Formulation	Antigen-Specific IgG Titer (Endpoint Titer)	Splenocyte IFN- γ Levels (Spot-Forming Cells/ 10^6)	Animal Model
CPVax-CoV (with novel ionizable lipid)	Significantly Improved vs. Commercial mRNA Vaccines	Significantly Increased vs. Commercial mRNA Vaccines	Mice
Commercial mRNA Vaccine 1	Baseline for Comparison	Baseline for Comparison	Mice
Commercial mRNA Vaccine 2	Baseline for Comparison	Baseline for Comparison	Mice

Note: This data is from a study on a vaccine (CPVax-CoV) containing a novel ionizable lipid from the same chemical family as **CP-LC-0867**. The results are considered indicative of the potential performance of **CP-LC-0867** in a vaccine context.

Experimental Protocols

The following are representative protocols for the use of **CP-LC-0867** in preclinical vaccine research. These should be adapted based on the specific nucleic acid payload, antigen, and research question.

Formulation of CP-LC-0867 Lipid Nanoparticles

This protocol describes a standard method for formulating LNPs using a microfluidic mixing device.

Materials:

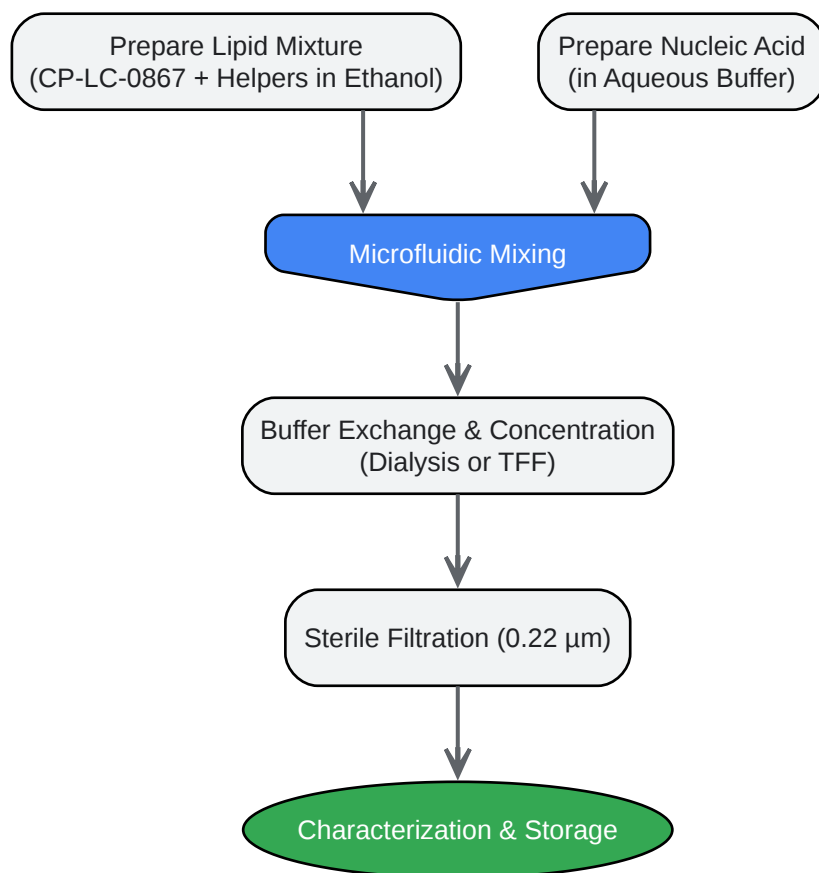
- **CP-LC-0867** in ethanol
- Helper lipids (e.g., DSPC, Cholesterol, PEG-lipid) in ethanol
- Nucleic acid (mRNA or circRNA) in an aqueous buffer (e.g., citrate buffer, pH 4.0)
- Microfluidic mixing device and cartridges

- Dialysis cassettes or tangential flow filtration (TFF) system
- Sterile, nuclease-free solutions and consumables

Protocol:

- **Prepare Lipid Mixture:** In a sterile, nuclease-free tube, combine **CP-LC-0867** and helper lipids in ethanol at the desired molar ratio.
- **Prepare Nucleic Acid Solution:** Dilute the nucleic acid payload to the target concentration in the aqueous buffer.
- **Microfluidic Mixing:** Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid mixture and the nucleic acid solution into separate syringes.
- **LNP Formation:** Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of the LNPs, encapsulating the nucleic acid.
- **Buffer Exchange and Concentration:** Remove the ethanol and exchange the buffer to a neutral pH formulation buffer (e.g., PBS, pH 7.4) using either dialysis against the formulation buffer or a TFF system. The TFF system can also be used to concentrate the LNP solution.
- **Sterile Filtration:** Filter the final LNP formulation through a 0.22 µm sterile filter.
- **Characterization:** Analyze the LNP formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency. Store at 2-8°C.

Experimental Workflow for LNP Formulation



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Caption: Workflow for **CP-LC-0867** LNP formulation.

In Vivo Immunogenicity Study in Mice

This protocol outlines a typical immunization and sample collection schedule for evaluating the immunogenicity of a **CP-LC-0867** LNP-based vaccine.

Animals:

- 6-8 week old female BALB/c or C57BL/6 mice.

Groups:

- **CP-LC-0867** LNP-mRNA Vaccine (e.g., 10 μg mRNA dose)
- Control LNP (empty)

- Saline/PBS

Protocol:

- Primary Immunization (Day 0): Administer a 50 μ L intramuscular (IM) injection of the vaccine or control into the hind limb of each mouse.
- Booster Immunization (Day 21): Administer a second IM injection of the same formulation.
- Serum Collection: Collect blood via submandibular or tail vein bleed at baseline (Day 0), and at specified time points post-immunization (e.g., Day 20, Day 35, Day 42) to assess antibody responses.
- Spleen and Lymph Node Harvest (e.g., Day 42): Euthanize mice and aseptically harvest spleens and draining lymph nodes for the analysis of T-cell responses.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG

Protocol:

- Plate Coating: Coat 96-well ELISA plates with the target antigen (e.g., 2 μ g/mL in PBS) and incubate overnight at 4°C.
- Blocking: Wash the plates and block with a blocking buffer (e.g., 5% skim milk in PBS-T) for 2 hours at room temperature.
- Sample Incubation: Add serially diluted mouse serum samples to the wells and incubate for 2 hours at room temperature.
- Secondary Antibody: Wash the plates and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody. Incubate for 1 hour at room temperature.
- Detection: Wash the plates and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

- **Data Analysis:** Read the absorbance at 450 nm. The endpoint titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value above a pre-determined cutoff (e.g., 2-3 times the background).

Enzyme-Linked Immunospot (ELISpot) Assay for IFN- γ

Protocol:

- **Cell Preparation:** Process harvested spleens into single-cell suspensions.
- **Plate Preparation:** Coat ELISpot plates with an anti-mouse IFN- γ capture antibody overnight at 4°C.
- **Cell Plating:** Wash and block the plates. Add splenocytes to the wells in the presence of the target antigen (e.g., peptide pools), a positive control (e.g., PMA/Ionomycin), or a negative control (media only).
- **Incubation:** Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.
- **Detection:** Lyse the cells and wash the plates. Add a biotinylated anti-mouse IFN- γ detection antibody.
- **Spot Development:** Add streptavidin-alkaline phosphatase and incubate. Add the substrate to develop the spots.
- **Data Analysis:** Wash and dry the plates. Count the spots using an ELISpot reader. Express the results as spot-forming cells (SFCs) per million splenocytes.

Conclusion

CP-LC-0867 is a promising ionizable lipid for the development of next-generation nucleic acid vaccines. Its ability to be formulated into stable LNPs that efficiently deliver their payload and intrinsically stimulate the innate immune system makes it a potent adjuvant for preclinical vaccine research. The protocols and data presented here provide a framework for researchers to effectively utilize **CP-LC-0867** in their vaccine development programs. Further optimization of formulations and immunization regimens is encouraged to maximize the potential of this novel delivery system.

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